Physicochemical Properties and Process Control of Gemcitabine Dibenzoate Intermediate
Physicochemical Properties and Process Control of Gemcitabine Dibenzoate Intermediate
Technical Whitepaper | Version 1.0
Executive Summary
In the synthesis of Gemcitabine (2',2'-difluorodeoxycytidine), the isolation of the 3',5'-O-dibenzoate intermediate (3',5'-di-O-benzoyl-2'-deoxy-2',2'-difluorocytidine) represents the critical "break point" between crude upstream coupling and high-purity downstream deprotection.
This intermediate serves two pivotal functions:
-
Lipophilic Purification Handle: The benzoyl protecting groups render the molecule sufficiently lipophilic to allow facile separation from polar inorganic salts and unreacted cytosine via organic solvent crystallization.
-
Stereochemical Checkpoint: The glycosylation reaction typically yields an anomeric mixture (
: ratio often 1:1 to 1:4). This intermediate stage is the most efficient point to deplete the undesired -anomer (1'-epi-gemcitabine precursor) through selective crystallization, ensuring the final API meets the strict stereochemical purity requirements (>99.9% -anomer).
This guide details the physicochemical architecture, synthesis logic, and purification protocols necessary to master this intermediate.
Molecular Architecture & Identification
The molecule is a nucleoside analogue where the cytosine base is coupled to a 2-deoxy-2,2-difluororibose sugar. The 3' and 5' hydroxyls are esterified with benzoic acid, imparting significant hydrophobicity.
| Attribute | Detail |
| Common Name | Gemcitabine Dibenzoate Intermediate |
| Chemical Name | 2'-Deoxy-2',2'-difluoro-3',5'-di-O-benzoyl-cytidine |
| IUPAC Name | [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate |
| CAS Number | 134790-39-9 ( |
| Molecular Formula | C |
| Molecular Weight | 471.41 g/mol |
| Chirality | D-erythro configuration (Beta anomer is biologically active) |
Solid-State & Solution Properties
Understanding the solubility differential between the
Physicochemical Data Profile[5]
| Property | Value / Observation | Application Note |
| Appearance | White to off-white crystalline powder | Coloration often indicates residual benzoyl chloride or cytosine oxidation. |
| Melting Point | 229 – 232 °C | Sharp endotherm in DSC indicates high anomeric purity. Broadening suggests |
| Solubility (High) | DMSO, DMF, Pyridine | Used for NMR characterization and initial reaction solubilization. |
| Solubility (Moderate) | Ethyl Acetate, Dichloromethane, Acetone | Critical: Used for recrystallization. The |
| Solubility (Low) | Water, Methanol, Hexanes | Water is used as an anti-solvent to crash out the product or wash away inorganic salts. |
| LogP (Predicted) | ~2.5 - 3.0 | High lipophilicity enables efficient extraction into organic phases, leaving polar impurities in the aqueous phase. |
Stability Profile
-
Hydrolytic Stability: The benzoyl esters are stable in acidic media but highly labile in alkaline conditions (pH > 9). Exposure to strong bases (NaOH, ammonia) will prematurely deprotect the molecule to Gemcitabine.
-
Thermal Stability: Stable up to ~200°C. Degradation (debenzoylation) can occur during prolonged heating in protic solvents.
Synthesis & Reaction Engineering
The synthesis relies on a Vorbrüggen-type glycosylation . The driving force is the reaction between a silylated nucleobase and an activated carbohydrate donor (mesylate or bromide) catalyzed by a Lewis acid (TMSOTf).
Reaction Mechanism & Pathway
The reaction proceeds via an oxocarbenium ion intermediate. The bulky benzoyl group at C3 assists in directing the nucleophilic attack, but the fluorine atoms at C2 reduce this directing effect, leading to the formation of both anomers.
Figure 1: Reaction pathway for the synthesis of Gemcitabine Dibenzoate, highlighting the critical purification step for anomeric resolution.[1][2][3][4]
Experimental Protocol: Coupling Reaction
Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon) due to the moisture sensitivity of TMSOTf and silylated bases.
-
Silylation: Suspend Cytosine (1.0 eq) in Hexamethyldisilazane (HMDS) with catalytic ammonium sulfate. Reflux until a clear solution is obtained (formation of Bis-TMS Cytosine). Evaporate excess HMDS in vacuo.
-
Coupling: Dissolve the silylated cytosine and the carbohydrate donor (1-O-mesyl-2-deoxy-2,2-difluoro-3,5-di-O-benzoyl-ribofuranose, 1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene.
-
Catalysis: Cool to 0-5°C. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 eq) dropwise.
-
Reaction: Reflux for 4-6 hours. Monitor by HPLC for consumption of the sugar mesylate.
-
Quench: Pour reaction mixture into cold saturated NaHCO
solution. Caution: CO evolution. -
Extraction: Separate organic layer, wash with water and brine. Dry over MgSO
and concentrate to yield the crude anomeric mixture (typically yellow oil or foam).
Critical Quality Attributes (CQAs) & Purification
The crude coupling product is a mixture of
Purification Workflow (Anomeric Resolution)
The
Figure 2: Selective crystallization workflow to isolate the Beta-anomer.
Protocol: Selective Crystallization
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (5 mL per gram of crude) at 60°C. Ensure complete dissolution.
-
Anti-Solvent (Optional but recommended): Slowly add n-Heptane or Hexane (2 mL per gram) while maintaining temperature.
-
Seeding: Cool the solution to 40°C. Add seed crystals of pure
-anomer (0.5% w/w) to induce nucleation. -
Crystallization: Cool slowly (10°C/hour) to 0-5°C. Stir at 0°C for 4 hours. The
-anomer will precipitate as a white solid; the -anomer largely remains in the mother liquor. -
Isolation: Filter the solid. Wash the cake with cold Ethyl Acetate/Heptane (1:1).
-
Drying: Dry in a vacuum oven at 45°C.
-
Target Specification: HPLC purity >95% (Beta), Alpha <5%. If Alpha >5%, repeat recrystallization from Isopropyl Alcohol (IPA) or Acetone/Water.
Analytical Characterization
HPLC Method (Impurity Profiling)
Standard reverse-phase conditions for Gemcitabine are too polar for this intermediate. A higher organic gradient is required.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient: 40% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Benzoyl absorption) and 272 nm (Cytosine absorption).
-
Retention Order: Cytosine (early) <
-anomer < -anomer < Bis-silylated impurities.
Spectroscopic Identification[11]
-
1H NMR (DMSO-d6):
-
Aromatic Protons (Benzoyl): Multiplets at
7.4 – 8.1 ppm (10H). -
Anomeric Proton (H-1'): The coupling pattern distinguishes anomers.
-
Beta-anomer: Triplet or broad doublet at
~6.3 ppm ( coupling is characteristic). -
Alpha-anomer: Distinct shift, often downfield or with different splitting due to F-H coupling geometry.
-
-
Cytosine H-5/H-6: Doublets at
~6.0 and 8.0 ppm.
-
References
-
Chou, T. S., et al. (1991). "Stereospecific Synthesis of 2'-Deoxy-2',2'-difluoronucleosides." Synthesis.
-
Hertel, L. W., et al. (1988). "Synthesis of 2'-deoxy-2',2'-difluoro-D-ribose and 2'-deoxy-2',2'-difluoro-D-ribofuranosyl nucleosides." The Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11027098, Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-dibenzoate."[1] PubChem.
-
Santa Cruz Biotechnology. "2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine Product Data." [1][9]
-
LGC Standards. "Impurity Reference Material: 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine."[10] [10][9]
Sources
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- 3. clearsynth.com [clearsynth.com]
- 4. INTERMEDIATE AND PROCESS FOR PREPARING OF BETA-ANOMER ENRICHED 2'-DEOXY,2',2'-DIFLUORO-D-RIBOFURANOSYL NUCLEOSIDES - Patent 1853616 [data.epo.org]
- 5. scispace.com [scispace.com]
- 6. rjptonline.org [rjptonline.org]
- 7. emerypharma.com [emerypharma.com]
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